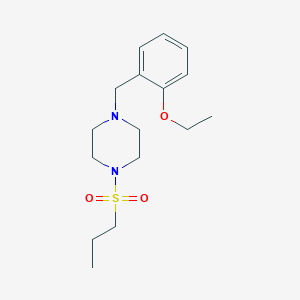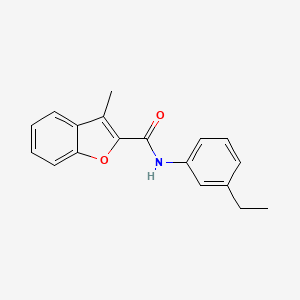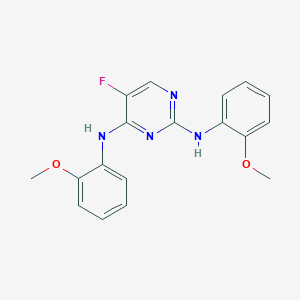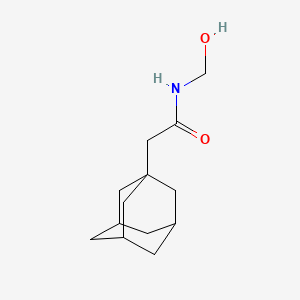
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine, also known as EPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPP belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is not fully understood, but it is thought to involve the binding of the compound to certain receptors or enzymes. For example, this compound has been found to bind to the active site of monoamine oxidase, thereby inhibiting its activity. This results in an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been found to increase the levels of certain neurotransmitters such as serotonin and dopamine, which can have effects on mood, cognition, and behavior. This compound has also been found to inhibit the activity of certain enzymes and receptors, which can have effects on various physiological processes such as inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine in lab experiments is its ability to act as a potent inhibitor of certain enzymes and receptors. This makes this compound a potentially useful tool for studying the role of these enzymes and receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine. One area of research involves the development of new this compound derivatives that exhibit improved potency and selectivity. Another area of research involves the use of this compound in the treatment of various diseases such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-ethoxybenzylamine with propylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can then be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(2-ethoxybenzyl)-4-(propylsulfonyl)piperazine has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as an inhibitor of certain enzymes and receptors. For example, this compound has been found to act as a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This makes this compound a potentially useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-3-13-22(19,20)18-11-9-17(10-12-18)14-15-7-5-6-8-16(15)21-4-2/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOZTPBFOKENOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)

![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690051.png)
![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)
![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)
![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)